molecular formula C16H21F3N4O3 B3989451 N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-(1-piperidinyl)acetamide

N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-(1-piperidinyl)acetamide

Cat. No.: B3989451
M. Wt: 374.36 g/mol
InChI Key: CDWTZCFBIWLOJP-UHFFFAOYSA-N
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Description

N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-(1-piperidinyl)acetamide is a complex organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-(1-piperidinyl)acetamide typically involves multiple steps:

    Trifluoromethylation: The trifluoromethyl group can be introduced via a reaction with trifluoromethyl iodide in the presence of a suitable catalyst such as copper(I) iodide.

    Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the intermediate compound with 2-(1-piperidinyl)acetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-(1-piperidinyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, depending on the conditions and reagents used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid

    Hydrolysis: Hydrochloric acid, sodium hydroxide

Major Products

    Reduction: Formation of the corresponding amine

    Substitution: Halogenated or sulfonated derivatives

    Hydrolysis: Carboxylic acid and amine

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the nitro and trifluoromethyl groups, which are known to enhance biological activity.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The piperidine ring is a common motif in many pharmaceuticals, suggesting possible applications in drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced thermal stability or chemical resistance, due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism by which N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-(1-piperidinyl)acetamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group could participate in redox reactions, while the trifluoromethyl group might enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-(1-morpholinyl)acetamide: Similar structure but with a morpholine ring instead of a piperidine ring.

    N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-(1-pyrrolidinyl)acetamide: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

The presence of the piperidine ring in N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-(1-piperidinyl)acetamide may confer unique pharmacokinetic properties, such as improved bioavailability or metabolic stability, compared to its analogs with different cyclic amines.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]-2-piperidin-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N4O3/c17-16(18,19)12-4-5-13(14(10-12)23(25)26)20-6-7-21-15(24)11-22-8-2-1-3-9-22/h4-5,10,20H,1-3,6-9,11H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWTZCFBIWLOJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NCCNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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